

# Liarozole dry skin pruritus management

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Liarozole

CAS No.: 115575-11-6

Cat. No.: S548671

Get Quote

## Liarozole: Mechanism of Action

**Liarozole** functions as a **retinoic acid metabolism-blocking agent (RAMBA)**. It inhibits the cytochrome P450-mediated breakdown of all-*trans*-retinoic acid (RA), leading to increased levels of RA in the skin. This mechanism mimics the effects of synthetic retinoids but is designed to offer a more favorable side-effect profile [1] [2].

The diagram below illustrates this signaling pathway.



[Click to download full resolution via product page](#)

## Clinical Efficacy & Trial Data

The primary evidence for **liarozole**'s efficacy in scaling skin disorders comes from two key clinical trials. The quantitative outcomes are summarized in the table below.

| Trial Focus | Dosage Regimen | Key Efficacy Findings | Reported Effect on Pruritus |
|-------------|----------------|-----------------------|-----------------------------|
|-------------|----------------|-----------------------|-----------------------------|

| **Lamellar Ichthyosis** [1] | **Liarozole** 75 mg or 150 mg, once daily for 12 weeks | • **50%** (14/28) responder rate for 150 mg group • **41%** (11/27) responder rate for 75 mg group • Significant decrease in scaling scores | Similar to placebo in the trial [1]. | **Palmoplantar Pustular Psoriasis** [2] | **Liarozole** 75 mg, twice daily for 12 weeks | • Statistically significant improvement in PPP Area and Severity Index ( $P=0.02$ ) • Significant reduction in fresh pustule count ( $P=0.006$ ) | Pruritus was a commonly reported side effect, not a measured efficacy endpoint [2]. |

## Safety & Tolerability Profile

**Liarozole's** tolerability profile is a key differentiator from traditional systemic retinoids.

- **Common Side Effects:** The most frequently reported adverse events are **pruritus (itching), cheilitis (inflammation of the lips), and xerosis (dry skin)** [2]. These are often mild and resolve rapidly after discontinuation.
- **Laboratory Parameters:** Clinical trials found **no significant differences** in haematology, liver function tests, serum cholesterol, or triglycerides compared to placebo [2].
- **Contrast with Letrozole:** Note that **liarozole** is distinct from **letrozole**, an aromatase inhibitor used in breast cancer treatment. The side effect profiles are very different; letrozole is associated with joint pain, hot flashes, and osteoporosis, which are not characteristic of **liarozole** [3] [4] [5].

## Technical Support & FAQs

**Q1: What is the recommended dosing protocol for liarozole in clinical studies for lamellar ichthyosis?**

- **A:** The phase II/III trial for moderate to severe lamellar ichthyosis utilized **once-daily oral doses of 75 mg or 150 mg for a duration of 12 weeks** [1].

**Q2: How should efficacy be assessed in trials for lamellar ichthyosis?**

- **A:** The primary efficacy variable is typically the **responder rate at week 12**, where a responder is defined as a patient achieving a **≥2-point decrease from baseline on the Investigator's Global Assessment (IGA) scale** [1]. Secondary assessments include scaling, erythema, and pruritus severity scales, as well as quality-of-life measures like the Dermatology Life Quality Index (DLQI) [1].

**Q3: What are the most common adverse events researchers should monitor for?**

- **A:** The most common side effects are **pruritus, cheilitis, and xerosis** [2]. Monitoring should include tracking the incidence and severity of these events, and they can often be managed with supportive skin care. Laboratory safety monitoring (liver function, lipids) was performed in trials but did not show significant abnormalities [2].

**Q4: Can liarozole be used in premenopausal women?**

- **A:** Yes, one of the proposed advantages of **liarozole** over classic synthetic retinoids is that its pharmacokinetics may allow for its use in premenopausal women [2]. However, strict pregnancy prevention measures are still mandatory in clinical trials due to the retinoid-mimetic mechanism.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Oral liarozole in the treatment of patients with moderate/ ... [pubmed.ncbi.nlm.nih.gov]
2. Oral liarozole in the treatment of palmoplantar pustular ... [pubmed.ncbi.nlm.nih.gov]
3. Anything Rare is Possible: Letrozole Induced Eczematous ... [pmc.ncbi.nlm.nih.gov]
4. Side effects of letrozole (Femara) [breastcancernow.org]
5. Letrozole (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [Liarozole dry skin pruritus management]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b548671#liarozole-dry-skin-pruritus-management>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)